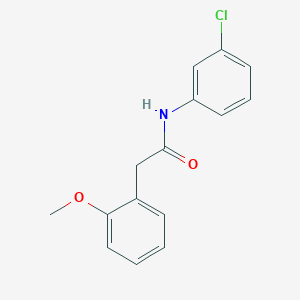
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide, also known as CMA, is a synthetic compound used in scientific research. This chemical compound is widely used for its analgesic and anti-inflammatory properties. The chemical structure of CMA is similar to that of acetaminophen, which is a popular over-the-counter pain reliever.
作用機序
The exact mechanism of action of N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response and pain sensation. By inhibiting COX enzymes, N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. In addition, N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide has been found to reduce oxidative stress and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
実験室実験の利点と制限
One of the advantages of using N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide in lab experiments is its low toxicity. It has been found to have a low acute toxicity and is well-tolerated in animal models. Another advantage is its analgesic and anti-inflammatory properties, which make it a useful tool for studying pain and inflammation. However, one of the limitations of using N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide is its limited solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for the research on N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide. One direction is to investigate its potential as a treatment for various types of pain and inflammation in humans. Another direction is to study its effects on other physiological processes such as memory and learning. Additionally, more research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide and its potential side effects.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide is a synthetic compound with analgesic and anti-inflammatory properties that has been widely used in scientific research. Its mechanism of action involves the inhibition of COX enzymes, which reduces the production of prostaglandins and results in reduced inflammation and pain. N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide has several biochemical and physiological effects, and its low toxicity makes it a useful tool for studying pain and inflammation. However, more research is needed to fully understand its potential as a treatment for various conditions and its potential side effects.
合成法
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide can be synthesized using various methods. One of the most common methods is the reaction between 3-chlorobenzoyl chloride and 2-methoxyphenylacetic acid in the presence of a base such as triethylamine. The reaction results in the formation of N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide as a white crystalline solid with a melting point of 128-129°C.
科学的研究の応用
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide has been widely used in scientific research for its analgesic and anti-inflammatory properties. It has been found to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and cancer pain. N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide has also been shown to have anticonvulsant and antidepressant effects in animal models.
特性
製品名 |
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide |
|---|---|
分子式 |
C15H14ClNO2 |
分子量 |
275.73 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-8-3-2-5-11(14)9-15(18)17-13-7-4-6-12(16)10-13/h2-8,10H,9H2,1H3,(H,17,18) |
InChIキー |
IUJYLZGSCUWAHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)Cl |
正規SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)


![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)



